N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a structurally complex acetamide derivative characterized by three distinct moieties:
Tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl): This saturated sulfur-containing ring with two oxygen atoms (sulfone group) enhances metabolic stability and electronic effects, making it resistant to oxidative degradation .
Thiophen-2-ylmethyl group: A sulfur-containing heterocycle attached via a methylene linker, which may improve binding selectivity in sulfur-rich enzymatic environments .
This compound is hypothesized to exhibit bioactivity in antimicrobial or enzyme inhibition pathways, given the structural prevalence of sulfone and heterocyclic groups in pharmacologically active molecules .
Properties
Molecular Formula |
C20H21NO4S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H21NO4S2/c1-14-4-5-19-18(9-14)15(12-25-19)10-20(22)21(11-17-3-2-7-26-17)16-6-8-27(23,24)13-16/h2-5,7,9,12,16H,6,8,10-11,13H2,1H3 |
InChI Key |
MZFJPLNCUQDGCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with potential biological activities. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Tetrahydrothiophene ring : Contributes to the compound's reactivity and interaction with biological systems.
- Benzofuran moiety : Known for its diverse pharmacological properties.
- Acetamide functional group : Often associated with various biological activities.
Molecular Formula : C18H20N2O2S3
Molecular Weight : 382.55 g/mol
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiophene compounds possess inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
2. Anti-inflammatory Effects
The compound may also modulate inflammatory pathways. In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This suggests that the compound could be beneficial in managing conditions like arthritis and other inflammatory disorders.
3. Anticancer Activity
Preliminary data suggest that the compound may exhibit anticancer properties. For instance, certain thiophene derivatives have been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways. The specific mechanisms remain under investigation, but the potential for targeting cancer cell proliferation is promising.
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with nuclear receptors involved in metabolic regulation and inflammation, such as RORγt (Retinoic acid receptor-related orphan receptor gamma t), which is implicated in autoimmune diseases and cancer.
- Oxidative Stress Reduction : Compounds with similar structures have been shown to possess antioxidant properties, potentially reducing oxidative stress and protecting cells from damage.
Data Tables
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Cytokine inhibition | |
| Anticancer | Induction of apoptosis | |
| Antioxidant | Scavenging free radicals |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of thiophene derivatives against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antibacterial properties.
Case Study 2: Anti-inflammatory Potential
In a model of induced inflammation, administration of related thiophene compounds resulted in a marked decrease in inflammatory markers (TNF-alpha and IL-6) compared to control groups. These findings support the hypothesis that these compounds can modulate inflammatory responses effectively.
Scientific Research Applications
G Protein-Gated Inwardly Rectifying Potassium Channel Activators
Recent studies have identified derivatives of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(thiophen-2-ylmethyl)acetamide as potent activators of G protein-gated inwardly rectifying potassium channels (GIRK). These compounds exhibit nanomolar potency and improved metabolic stability compared to traditional urea-based compounds, making them promising candidates for further development in treating conditions like cardiac arrhythmias and neurological disorders .
Anticancer Activity
The compound has shown significant anticancer properties in vitro, demonstrating selective toxicity against various cancer cell lines. For instance, derivatives were tested against chronic myelogenous leukemia (K562) and prostate cancer (PC3), revealing IC50 values indicating effective growth inhibition . The compound's mechanism involves disrupting cellular proliferation pathways, making it a candidate for further exploration in cancer therapeutics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Studies have indicated that modifications to the thiophene and benzofuran moieties can enhance biological activity and selectivity towards specific targets. For example, substituents on the nitrogen atom of the pyrazole group have been linked to increased stability and potency .
Case Studies
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide
- Key Differences:
- Impact: The ethyl group increases molecular weight (MW: ~443.5 g/mol vs.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxochromen-7-yl)oxy]acetamide
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- Key Differences: Core structure: Lacks sulfone and tetrahydrothiophene; features cyano and thiophene groups .
- Impact: Reduced steric hindrance and MW (~264.3 g/mol) may favor CNS penetration but decrease target specificity.
Physicochemical and Pharmacokinetic Properties
Key Structural-Activity Relationships (SAR)
Benzofuran Substituents:
- Methyl/ethyl groups enhance lipophilicity but must balance solubility for optimal bioavailability.
Sulfone Group:
N-Substituents:
- Thiophen-2-ylmethyl improves target selectivity in sulfur-dependent enzymes compared to methoxybenzyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
